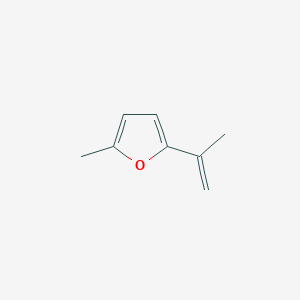

Furan, 2-methyl-5-(1-methylethenyl)-

Description

Notably, the evidence frequently describes structurally related compounds, such as cyclohexanone, 2-methyl-5-(1-methylethenyl)- (CAS 88992-00-1) and cyclohexanol, 2-methyl-5-(1-methylethenyl)-, which share the same substituent pattern but differ in their core structure (cyclohexenone/cyclohexanol vs. furan).

Properties

IUPAC Name |

2-methyl-5-prop-1-en-2-ylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6(2)8-5-4-7(3)9-8/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTUPAINNBMOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450326 | |

| Record name | Furan, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10599-66-3 | |

| Record name | Furan, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Monoterpenes and Derivatives

Table 1: Key Compounds in Essential Oils

Key Differences :

- Functional Groups: D-Carvone and the target compound share identical substituents but differ in stereochemistry and biological activity. Carvone is a major mint flavorant, whereas 2-methyl-5-(1-methylethenyl)-cyclohexanone contributes to herbal and woody notes in dill .

- Volatility: Both compounds are highly volatile, but D-Limonene, a cyclic monoterpene, exhibits lower polarity and higher vapor pressure compared to cyclohexenone derivatives .

Furan Derivatives

Table 2: Furan-Based Analogues

Structural and Functional Contrasts :

- Substituent Effects : The 1-methylethenyl group in the target compound enhances its reactivity and aromatic complexity compared to simpler methyl/ethyl-substituted furans.

- Biological Roles: Unlike 2-methyl-5-(methylthio)-furan (implicated in coffee aroma ), the cyclohexenone derivative is linked to ecological signaling in mammals .

Phytochemical Studies

- Essential Oil Profiling : The compound constitutes 2.15–4.63% in Rosmarinus officinalis (rosemary) oils, contributing to antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Furan, 2-methyl-5-(1-methylethenyl)-, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of carvone (a monoterpenoid ketone). Key parameters include catalyst selection (e.g., palladium or nickel), hydrogen pressure, and solvent polarity. For example, hydrogenation under mild conditions (1–2 atm H₂) with palladium on carbon preserves stereochemical integrity, yielding the desired diastereomers. Reaction monitoring via TLC and GC-MS ensures progress . Post-synthesis purification by fractional distillation or column chromatography is critical to isolate enantiomerically pure fractions .

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for identifying Furan, 2-methyl-5-(1-methylethenyl)- in complex mixtures like essential oils?

- Methodological Answer : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient starting at 50°C (held for 2 min) and ramping to 240°C at 3°C/min. Compare retention indices (RIs) to published values (e.g., RI = 1226–1228 for this compound ). Confirm identity via mass spectral matching with libraries (e.g., NIST or Adams’ Essential Oil Component Database), focusing on key fragments such as m/z 154 (molecular ion) and m/z 136 (loss of H₂O) .

Q. What spectroscopic methods are critical for confirming the structural integrity and purity of Furan, 2-methyl-5-(1-methylethenyl)- post-synthesis?

- Methodological Answer :

- NMR : ¹H NMR should show characteristic signals for the furan ring (δ 5.2–6.1 ppm for protons adjacent to oxygen) and isopropenyl group (δ 1.7–1.9 ppm for methyl groups). ¹³C NMR confirms the absence of carbonyl groups (ruling out carvone contamination) .

- IR : Look for O–H stretching (3200–3600 cm⁻¹) and furan C–O–C absorption (~1250 cm⁻¹) .

- MS : High-resolution MS (HRMS) verifies the molecular formula (C₁₀H₁₄O) with a mass accuracy <5 ppm .

Advanced Research Questions

Q. How can enantiomeric purity of Furan, 2-methyl-5-(1-methylethenyl)- be ensured during synthesis, and what chiral analysis techniques are recommended?

- Methodological Answer : Enantiomeric purity is achieved using chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation. Analyze purity via:

- Chiral GC : Use a γ-cyclodextrin-based column (e.g., Chirasil-Dex) to separate enantiomers, referencing retention times to standards .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D²⁵ = +15° for the (1S,2R,5R)-enantiomer) .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of proton signals, enabling quantification of enantiomeric excess (ee) .

Q. What experimental strategies resolve contradictions in reported biological activities of Furan, 2-methyl-5-(1-methylethenyl)- across different studies?

- Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. To address this:

- Standardize Enantiomer Ratios : Use enantiomerically pure samples (≥98% ee) for bioassays .

- Control Purity : Validate via GC-MS and HPLC to rule out byproducts (e.g., dihydrocarveol or carvone residues) .

- Replicate Assays : Test antimicrobial activity (e.g., against Staphylococcus aureus) under standardized conditions (e.g., broth microdilution per CLSI guidelines) to ensure reproducibility .

Q. What computational modeling approaches predict the reactivity of Furan, 2-methyl-5-(1-methylethenyl)- in novel synthetic applications?

- Methodological Answer :

- DFT Calculations : Model transition states for hydrogenation or oxidation reactions. For example, calculate activation energies for carvone hydrogenation pathways to predict stereoselectivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial mechanisms. Software like AutoDock Vina can predict binding affinities for the (1S,2R,5R)-enantiomer .

Key Notes

- Avoid commercial sources like ; prioritize peer-reviewed journals (e.g., Journal of Fundamental and Applied Sciences) and authoritative databases (PubChem, ECHA) .

- Structural analogs (e.g., carvone, menthol) provide insights into reactivity and bioactivity but require careful differentiation via spectral analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.